3-[4-(4-Fluoro-2-methylphenyl)piperidine-1-carbonyl]cyclohexane-1-carboxamide
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Overview
Description
3-[4-(4-Fluoro-2-methylphenyl)piperidine-1-carbonyl]cyclohexane-1-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a fluoro-methylphenyl group and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluoro-2-methylphenyl)piperidine-1-carbonyl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluoro-2-methylbenzaldehyde and piperidine.
Introduction of the Fluoro-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-fluoro-2-methylphenyl group. This can be achieved using a Friedel-Crafts alkylation reaction.
Attachment of the Cyclohexane Carboxamide Moiety: The final step involves the formation of an amide bond between the piperidine derivative and cyclohexane-1-carboxylic acid. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluoro-methylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives of the fluoro-methylphenyl group.
Scientific Research Applications
3-[4-(4-Fluoro-2-methylphenyl)piperidine-1-carbonyl]cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluoro-2-methylphenyl)piperidine-1-carbonyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-methylphenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding, while the piperidine ring may interact with active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
3-[4-(4-Chloro-2-methylphenyl)piperidine-1-carbonyl]cyclohexane-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
3-[4-(4-Methylphenyl)piperidine-1-carbonyl]cyclohexane-1-carboxamide: Lacks the halogen substituent, affecting its chemical properties and biological activity.
Uniqueness
The presence of the fluorine atom in 3-[4-(4-Fluoro-2-methylphenyl)piperidine-1-carbonyl]cyclohexane-1-carboxamide imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can enhance its efficacy and selectivity in biological applications.
Properties
IUPAC Name |
3-[4-(4-fluoro-2-methylphenyl)piperidine-1-carbonyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-13-11-17(21)5-6-18(13)14-7-9-23(10-8-14)20(25)16-4-2-3-15(12-16)19(22)24/h5-6,11,14-16H,2-4,7-10,12H2,1H3,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMBAKZVSFWCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CCN(CC2)C(=O)C3CCCC(C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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